N-Alloc-1,4-butandiamine hydrochloride
Description
Contextualization within Protected Diamine Chemistry
To overcome this, chemists employ "protecting group" strategies. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity. numberanalytics.com In the case of diamines, a mono-protected diamine is one where only one of the two amino groups is blocked, allowing the unprotected amine to undergo selective chemical transformations. sigmaaldrich.com N-Alloc-1,4-butanediamine hydrochloride is an example of such a compound. The Alloc group selectively "protects" one amine, while the other amine's reactivity is tempered by its formation as a hydrochloride salt. This dual protection strategy is crucial for its role as a versatile building block in multi-step synthetic pathways. scielo.org.mx
Overview of Alloc Protecting Group Utility in Organic Synthesis
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used for amines. Its utility in organic synthesis is primarily due to its unique deprotection conditions, which are orthogonal to many other common protecting groups. wikidot.com Orthogonality means that one protecting group can be removed under a specific set of conditions without affecting other protecting groups present in the molecule. numberanalytics.com This allows for precise, sequential modifications of complex molecules with multiple functional groups.
The Alloc group is stable in the presence of strong acids and bases that are typically used to remove other protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively. wikidot.comsigmaaldrich.com The removal of the Alloc group is achieved under very mild and neutral conditions, typically using a palladium(0) catalyst (such as tetrakis(triphenylphosphine)palladium(0)) in the presence of a nucleophilic scavenger. sigmaaldrich.com This palladium-catalyzed allyl transfer is highly specific and does not interfere with most other functional groups, making the Alloc group a valuable tool for complex synthetic strategies, especially in peptide and natural product synthesis.
| Protecting Group | Abbreviation | Common Removal Conditions | Stability |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst, nucleophilic scavenger sigmaaldrich.com | Stable to strong acids (TFA) and bases (piperidine) sigmaaldrich.com |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid, TFA) | Labile to acid; stable to base and hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Labile to base; stable to acid and hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis; strong acid wikidot.com | Stable to mild acid and base; labile to hydrogenolysis |
Significance of the 1,4-Butanediamine Scaffold in Academic Research
The 1,4-butanediamine portion of the molecule, also known as putrescine, serves as a fundamental structural scaffold in various fields of chemical research. This linear four-carbon chain with terminal amino groups provides a specific length and flexibility that is useful for constructing larger molecules. In medicinal chemistry, it is often used as a linker or spacer to connect different pharmacophores, helping to optimize the distance and orientation required for a drug to bind to its biological target. chemimpex.comscbt.com
In materials science, the 1,4-butanediamine scaffold is a key monomer in the synthesis of polyamides and other polymers. chemimpex.com The presence of two reactive amine groups allows it to be incorporated into polymer chains, influencing the final material's properties, such as thermal stability and flexibility. Furthermore, its structure is a common motif in natural products and biologically relevant molecules, making it an important starting material for the total synthesis of complex natural compounds and their analogues for academic investigation. The ability to use a mono-protected version like N-Alloc-1,4-butanediamine hydrochloride greatly expands its utility, enabling the controlled and directional assembly of these advanced molecular structures. chemimpex.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
prop-2-enyl N-(4-aminobutyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7-12-8(11)10-6-4-3-5-9;/h2H,1,3-7,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQBSZVBKDDMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583355 | |
| Record name | Prop-2-en-1-yl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049722-10-2 | |
| Record name | Prop-2-en-1-yl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Alloc 1,4 Butanediamine Hydrochloride and Its Analogs
Synthetic Routes to N-Alloc-1,4-Butanediamine Hydrochloride
The primary and most direct method for the synthesis of N-Alloc-1,4-butanediamine hydrochloride involves the selective mono-N-protection of 1,4-butanediamine. This transformation is challenging due to the symmetrical nature of the starting diamine, which can easily lead to the formation of a di-protected byproduct alongside the desired mono-protected product and unreacted starting material.
The most common approach involves the reaction of 1,4-butanediamine with allyl chloroformate. To favor mono-protection, a large excess of the diamine is typically used relative to the acylating agent. The reaction is conducted in a suitable solvent, and a base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. Control of reaction parameters, particularly temperature, is crucial to minimize side reactions; maintaining temperatures at or below 0°C is recommended.
The reaction proceeds via nucleophilic attack of one of the primary amino groups of 1,4-butanediamine on the carbonyl carbon of allyl chloroformate. The resulting carbamate (B1207046) is stable under neutral and basic conditions. Following the protection step, purification is necessary to isolate the mono-protected product from the excess diamine and the di-protected byproduct. This is commonly achieved through silica (B1680970) gel chromatography. Finally, the formation of the hydrochloride salt is accomplished by treating the purified N-Alloc-1,4-butanediamine with hydrochloric acid.
| Parameter | Condition | Purpose/Comment |
| Starting Material | 1,4-Butanediamine | Symmetrical diamine substrate. |
| Protecting Agent | Allyl Chloroformate | Introduces the Alloc group. |
| Stoichiometry | Large excess of diamine (e.g., >5 equivalents) | Statistically favors mono-protection over di-protection. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents to dissolve reactants. |
| Base | Triethylamine (Et3N) | Scavenges HCl produced during the reaction. |
| Temperature | ≤ 0°C | Minimizes side reactions and controls reactivity. |
| Purification | Silica gel column chromatography | Separates mono-protected product from byproducts. |
| Salt Formation | Treatment with HCl | Converts the free amine to the stable hydrochloride salt. |
Orthogonal Protecting Group Strategies in Diamine Functionalization
The synthesis of complex molecules containing multiple amino groups, such as polyamine analogs, necessitates the use of an orthogonal protecting group strategy. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering chemical conditions. nih.govresearchgate.net This allows for the sequential functionalization of different amino groups within the same molecule. nih.gov
The Alloc group is a key component of many orthogonal schemes due to its unique cleavage conditions. It is stable to both the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. The Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415) or dimethylamine-borane complex. nih.govresearchgate.net
In the context of diamine functionalization, one amino group can be protected with an Alloc group while the other is protected with a Boc or Fmoc group. This allows for the selective deprotection and subsequent elaboration of either amine. For instance, a 1,4-butanediamine derivative bearing both Alloc and Boc groups can have the Boc group removed with trifluoroacetic acid (TFA) to expose one amine for modification, leaving the Alloc group intact. Subsequently, the Alloc group can be removed with a Pd(0) catalyst to functionalize the second amine. This strategy is fundamental in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures. sigmaaldrich.comnih.gov
| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |
| Allyloxycarbonyl | Alloc | Pd(PPh3)4, Scavenger (e.g., PhSiH3) researchgate.net | Acid (TFA), Base (Piperidine) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Pd(0)/H2 |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Acid, Pd(0)/H2 |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H2, Pd/C) | Mild Acid, Mild Base |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2-4% Hydrazine (N2H4) in DMF nih.gov | Acid, Base, Pd(0) |
Stereoselective Synthetic Approaches Incorporating the 1,4-Butanediamine Moiety
The incorporation of the 1,4-butanediamine scaffold into chiral molecules is of significant interest for the development of pharmaceuticals and chiral catalysts. scispace.com Stereoselective synthetic methods are employed to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products.
One powerful method for the asymmetric synthesis of chiral 1,4-diamines is the organocatalytic Mannich reaction. This approach involves the reaction of imines with protected amino ketones. It has been demonstrated that using an L-proline-derived tetrazole catalyst can afford chiral 1,4-diamines with excellent yields and enantioselectivities, often up to 99% ee. scbt.com The regioselectivity of the reaction, which determines whether a 1,2- or 1,4-diamine is formed, can be controlled by the choice of protecting group on the amino ketone. Specifically, phthalimido ketones favor the formation of 1,4-diamine structures. scbt.com
Another advanced strategy involves sequential transition metal catalysis. For example, a palladium-catalyzed asymmetric allylic amination can be used to prepare enantioenriched N-allyl hydroxylamine-O-sulfamates. These intermediates can then undergo a diastereoselective intramolecular aziridination catalyzed by a rhodium complex. Subsequent nucleophilic ring-opening of the resulting aziridine (B145994) provides access to a variety of optically active, polyfunctionalized diamine derivatives. redalyc.org These methods highlight the power of modern catalysis to construct complex chiral molecules containing the 1,4-diamine motif.
| Method | Catalyst / Reagent | Substrates | Product Type | Key Features |
| Organocatalytic Mannich Reaction | L-proline-derived tetrazole scbt.com | Imines, Phthalimido ketones scbt.com | Chiral 1,4-Diamine derivatives | High yields and enantioselectivities (up to 99% ee). scbt.com |
| Sequential Pd/Rh Catalysis | Pd complex with chiral ligand; Rh(II) catalyst redalyc.org | Allylic carbonates, Sulfamate nucleophiles redalyc.org | Polyfunctionalized 1,2- and 1,3-Diamine derivatives redalyc.org | Asymmetric synthesis via aziridination intermediate. redalyc.org |
Biocatalytic and Chemoenzymatic Synthesis of Related Scaffolds
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform reactions under mild, aqueous conditions with high chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps.
A notable chemoenzymatic approach for the selective functionalization of diamines is biocatalytic monoacylation. Researchers have developed a method using a truncated carboxylic acid reductase (CAR) enzyme. sigmaaldrich.comscielo.org.mx This engineered enzyme, specifically its adenylation domain, catalyzes the selective formation of an amide bond between a carboxylic acid and one amino group of a symmetrical diamine under aqueous conditions. sigmaaldrich.comscielo.org.mx The reaction is mediated by ATP, which can be regenerated in situ using a polyphosphate kinase, making the process more economically viable. This method has been successfully applied to synthesize a range of pharmaceutically relevant monoacylated diamines, demonstrating its broad substrate scope and potential for industrial application. scielo.org.mx
Furthermore, multienzyme biocatalytic cascades have been designed for the synthesis of α,ω-diamines, including 1,6-hexamethylenediamine, from simple starting materials like cycloalkanols. These cascades, often implemented in engineered microorganisms such as E. coli, involve a series of enzymatic steps, including the use of transaminases to introduce the amino groups. google.com Photobiocatalytic systems are also emerging; for instance, a dual system using an organic dye photosensitizer and an enzyme has been developed for the enantioselective hydroamination of enamides to produce chiral vicinal diamines with excellent enantiomeric excess. These advancements showcase the growing power of biotechnology to produce valuable diamine scaffolds sustainably.
| Method | Enzyme / System | Reaction Type | Substrates | Product |
| Biocatalytic Monoacylation | Truncated Carboxylic Acid Reductase (CAR) sigmaaldrich.comscielo.org.mx | Amide bond formation | Symmetrical diamines, Carboxylic acids sigmaaldrich.com | Monoacylated diamines sigmaaldrich.comscielo.org.mx |
| Multienzyme Cascade | E. coli consortium with engineered transaminase google.com | Multi-step biosynthesis | Cycloalkanols google.com | α,ω-Diamines google.com |
| Photobiocatalysis | Enzyme + Organic Dye (e.g., Rhodamine B) | Enantioselective radical hydroamination | Enamides | Chiral vicinal diamines |
Chemical Reactivity and Mechanistic Investigations of N Alloc 1,4 Butanediamine Hydrochloride
Reactivity Profiles of the Alloc Carbamate (B1207046) Group
The allyloxycarbonyl (Alloc) group is a widely utilized protecting group for amines due to its stability under various conditions and its selective removal under mild, specific conditions. wpmucdn.com The primary reactivity of the Alloc group in N-Alloc-1,4-butanediamine hydrochloride involves its cleavage, or deprotection, to reveal the free amine.
The most prominent method for the deprotection of the Alloc group is through a palladium-catalyzed reaction, commonly known as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which facilitates the cleavage of the allyl-oxygen bond. wpmucdn.comuva.nl The general scheme for this deprotection is the conversion of the Alloc-protected amine to the free amine.
A variety of allyl cation scavengers are employed to trap the released allyl group and prevent side reactions, such as the re-allylation of the deprotected amine. researchgate.net The choice of scavenger can influence the efficiency and cleanliness of the reaction.
| Catalyst System | Allyl Scavenger | Solvent | Temperature | Outcome |
| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | Dichloromethane (DCM) | Room Temperature | Efficient deprotection |
| Pd(PPh₃)₄ | Dimethylamine-borane complex (Me₂NH·BH₃) | Dichloromethane (DCM) | Room Temperature | Quantitative removal of Alloc group |
| Pd(PPh₃)₂Cl₂ / Triethylsilane (TES-H) | Meldrum's acid | N,N-Dimethylformamide (DMF) | Room Temperature | High yields, eliminates N-allylated byproducts |
| Pd(PPh₃)₄ / Acetic Acid / N-Methylmorpholine (NMM) | N-Methylmorpholine | Chloroform (B151607) (CHCl₃) | Room Temperature | Effective deprotection |
The Alloc group is orthogonal to many other protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), meaning it can be selectively removed without affecting these other groups. wpmucdn.com This orthogonality is a key feature in complex, multi-step syntheses. wpmucdn.com
Reactions at the Unprotected Amine Functionality
The presence of a free primary amine (as a hydrochloride salt) in N-Alloc-1,4-butanediamine hydrochloride allows for a range of derivatization reactions at this site. The hydrochloride salt is typically neutralized with a base to liberate the free amine for subsequent reactions. Common transformations of the unprotected amine include N-alkylation and N-acylation.
N-Alkylation: The primary amine can undergo nucleophilic substitution with alkyl halides or other alkylating agents to form secondary amines. The reaction conditions, such as the choice of base and solvent, are crucial to control the extent of alkylation and prevent side reactions. Molecular sieves have been reported as effective promoters for the N-alkylation of amino groups under mild conditions. nih.govresearchgate.net
N-Acylation: The unprotected amine readily reacts with acylating agents like acid chlorides, acid anhydrides, and activated esters to form amides. This is a common strategy for elongating carbon chains or introducing specific functional groups. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Secondary amine |
| N-Acylation | Acid chloride (e.g., Acetyl chloride) | Amide |
| N-Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride) | Amide |
Mechanistic Studies of Deprotection and Derivatization Reactions
The deprotection of the Alloc group proceeds through the well-established Tsuji-Trost reaction mechanism. wikipedia.orgorganic-chemistry.org This catalytic cycle can be broken down into several key steps:
Coordination: The palladium(0) catalyst coordinates to the double bond of the allyl group of the carbamate. organic-chemistry.org
Oxidative Addition: The palladium atom inserts into the allyl-oxygen bond, leading to the formation of a η³-π-allylpalladium(II) complex and the release of the carbamate anion. wikipedia.orgorganic-chemistry.org
Nucleophilic Attack: An external nucleophile, the allyl scavenger, attacks the π-allyl complex. This can occur either directly at one of the terminal carbons of the allyl moiety (for soft nucleophiles) or by initial attack at the palladium center followed by reductive elimination (for hard nucleophiles). wpmucdn.comorganic-chemistry.org
Catalyst Regeneration: The attack of the nucleophile on the π-allyl complex regenerates the palladium(0) catalyst, which can then participate in another catalytic cycle. wpmucdn.com
The mechanism of derivatization reactions at the unprotected amine follows standard pathways for nucleophilic substitution and addition. In N-alkylation, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an Sₙ2 reaction. For N-acylation, the reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent.
Computational Chemistry Approaches to Reaction Pathways and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions, including palladium-catalyzed processes. nih.govnih.gov While specific computational studies on N-Alloc-1,4-butanediamine hydrochloride are not extensively documented in the literature, the principles from related systems can be applied.
DFT calculations can be used to:
Model Reaction Intermediates: The geometries and electronic structures of key intermediates in the Tsuji-Trost deallylation, such as the initial Pd(0)-alkene complex and the subsequent π-allylpalladium(II) species, can be calculated. nih.gov
Determine Transition State Structures and Energies: The transition states connecting the reactants, intermediates, and products can be located, and their energies calculated. This allows for the determination of activation barriers for each step of the reaction. nih.gov
Elucidate Reaction Pathways: By mapping out the potential energy surface, the most energetically favorable reaction pathway can be identified. This can help to understand the regio- and stereoselectivity of the reaction.
For the derivatization of the unprotected amine, computational methods can be used to predict the reactivity of the amine, model the transition states of alkylation and acylation reactions, and understand the influence of solvent and base on the reaction energetics.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Versatile Building Block in Complex Molecule Construction
The primary application of N-Alloc-1,4-butanediamine hydrochloride lies in its function as a bifunctional building block. The presence of two distinct amine functionalities—one free and one temporarily masked—enables chemists to perform regioselective reactions in a stepwise manner. The free amine can participate in an initial coupling reaction, after which the Alloc group is removed to expose the second amine for a subsequent, different chemical transformation. This controlled, sequential reactivity is invaluable in the construction of intricate molecular architectures where specific orientation and connectivity are paramount. researchgate.net
Integration into Linker Chemistry for Conjugate Synthesis
In the field of medicinal chemistry, particularly in the development of targeted therapeutics, linker molecules play a crucial role. N-Alloc-1,4-butanediamine hydrochloride is well-suited for application in linker chemistry, where it serves as a flexible spacer to connect two different molecular entities, such as a cytotoxic drug and a targeting antibody in an antibody-drug conjugate (ADC).
Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies
Solid-phase organic synthesis (SPOS), and particularly its application in solid-phase peptide synthesis (SPPS), relies heavily on the concept of orthogonal protecting groups. peptide.com Orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them or the covalent link to the solid support. biotage.com N-Alloc-1,4-butanediamine hydrochloride is highly valuable in this context because the Alloc protecting group is orthogonal to the most commonly used protecting group strategies in SPPS: the acid-labile Boc (tert-butoxycarbonyl) strategy and the base-labile Fmoc (9-fluorenylmethoxycarbonyl) strategy. sigmaaldrich.comug.edu.pl
The Alloc group is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. sigmaaldrich.combiosynth.com It is selectively cleaved using a palladium(0) catalyst, often Pd(PPh₃)₄, in the presence of a scavenger molecule like phenylsilane (B129415) (PhSiH₃) or dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃). ug.edu.plnih.govresearchgate.net This unique removal condition allows for selective deprotection and modification of specific sites within a growing peptide chain while it is still attached to the solid resin. This is particularly useful for the on-resin synthesis of cyclic peptides, branched peptides, or peptides conjugated to other molecules through side-chain functionalities. biotage.comnih.gov Microwave-assisted methods have been developed to expedite the cleavage of Alloc groups, making the process faster and more efficient. biotage.comnih.gov
| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |
|---|---|---|---|
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) sigmaaldrich.comug.edu.pl | TFA (acid), Piperidine (base) sigmaaldrich.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) biosynth.com | Mild Acid, Pd(0) catalyst ug.edu.pl |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic acid - TFA) peptide.com | Base, Pd(0) catalyst ug.edu.pl |
Design and Synthesis of Polyamine Analogues for Biochemical Probes
Natural polyamines, such as putrescine (1,4-butanediamine), spermidine, and spermine, are small, positively charged molecules essential for cell growth, differentiation, and proliferation. nih.gov Cancer cells often exhibit dysregulated polyamine metabolism and an upregulated polyamine transport system to meet their high demand for these compounds. This transport system presents an attractive target for both therapeutic intervention and diagnostic imaging.
N-Alloc-1,4-butanediamine hydrochloride serves as a key starting material for the synthesis of modified polyamine analogues designed as biochemical probes. nih.gov These synthetic analogues can be equipped with reporter groups, such as fluorescent dyes or radioisotopes, to study and visualize the polyamine transport system. For instance, researchers have synthesized azido-derivatized polyamines that can be conjugated to fluorescent dyes like BODIPY using "click chemistry". nih.gov These fluorescent probes allow for the direct observation of polyamine uptake and accumulation in living cells, revealing differences between cancerous and non-cancerous cell lines. nih.gov The mono-protected nature of N-Alloc-1,4-butanediamine hydrochloride is advantageous in these syntheses, allowing for the precise installation of the reporter group at a specific position within the polyamine analogue.
| Component | Function | Example derived from N-Alloc-1,4-butanediamine |
|---|---|---|
| Polyamine Backbone | Provides structural similarity to natural polyamines for recognition by the transport system. | 1,4-diaminobutane |
| Linker/Modification | Provides a point of attachment for the reporter group, often via a reactive handle. | Azide group for click chemistry nih.gov |
| Reporter Group | Enables detection and visualization. | Fluorescent dye (e.g., BODIPY) nih.gov |
Role in Polymer Chemistry and Materials Science Research
Development as a Crosslinking Agent in Polymer Matrices
The presence of the allyl group in the N-Alloc protecting group provides a reactive handle for covalent crosslinking of polymer chains. Polymers that have been synthesized or modified to include the N-Alloc-1,4-butanediamine moiety can be transformed from linear, soluble thermoplastics into insoluble, three-dimensional thermoset networks. The crosslinking process enhances critical material properties such as mechanical strength, thermal stability, and chemical resistance.
The primary mechanism for crosslinking via the allyl group is through free-radical polymerization. In the presence of a radical initiator (thermal or photochemical), the double bonds of the allyl groups on different polymer chains can react to form a covalently linked network. Another advanced method for crosslinking is the thiol-ene reaction, a form of click chemistry. This reaction proceeds rapidly and efficiently under mild conditions between a thiol (-SH) and the allyl group's double bond (ene), offering excellent control over the network formation process and resulting in a more homogeneous network structure.
The choice of crosslinking strategy can be tailored to the specific application, as summarized in the table below.
| Crosslinking Method | Initiator/Catalyst | Key Advantages | Potential Polymer Matrix |
| Free-Radical Polymerization | Thermal Initiators (e.g., AIBN, BPO) or Photoinitiators | High reaction efficiency; well-established chemistry. | Polyesters, Polyamides, Polyacrylates |
| Thiol-Ene Reaction | Photoinitiator or Thermal Catalyst | High specificity, rapid reaction, minimal side products, reaction occurs under mild conditions. | Hydrogels, Elastomers, Functional Coatings |
The 1,4-diaminobutane backbone, once deprotected, can also participate in crosslinking reactions. For instance, in matrices containing carboxylic acid or epoxy groups, the diamine can act as a conventional crosslinker, forming amide or hydroxy-amine linkages, respectively. This dual-functionality allows for the design of complex, multi-stage curing processes.
Precursor for Dendrimer and Hyperbranched Polymer Architectures
N-Alloc-1,4-butanediamine hydrochloride is an ideal precursor for synthesizing highly branched, tree-like macromolecules such as dendrimers and hyperbranched polymers. These architectures are distinct from linear polymers, offering unique properties like low solution viscosity, high solubility, and a high density of terminal functional groups.
The compound serves as a protected AB-type building block. To create a hyperbranched structure, it must first be converted into an AB₂ monomer. A common strategy involves reacting the free primary amine with a molecule that introduces two new reactive sites. For example, the free amine can undergo a double Michael addition with acrylic monomers.
Research on analogous systems has demonstrated the feasibility of this approach. In studies on hyperbranched poly(amidoamine)s, AB₂ monomers were synthesized from various diaminoalkanes. The hydrochloride salt of an N-acryloyl-1,4-diaminobutane, an AB₂ monomer, can be polymerized via step-growth Michael addition to yield a hyperbranched polymer. The structure of the diamine spacer significantly influences the polymerization kinetics and the final polymer structure. Research has shown that monomers derived from 1,4-diaminobutane react more slowly than those from ethylenediamine (a shorter spacer) but faster than those from 1,6-diaminohexane (a longer spacer), highlighting the role of chain flexibility and steric effects in the polymerization process. kpi.ua
The degree of branching (DB), a measure of the structural perfection of a hyperbranched polymer, is also influenced by the monomer structure. For polymers derived from N-acryloyl-1,4-diaminobutane, a degree of branching of approximately 0.7 has been reported, which is close to the theoretical statistical value. kpi.ua
Modification of Polymeric Materials for Tailored Functional Properties
Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers without altering the main polymer backbone. N-Alloc-1,4-butanediamine hydrochloride provides multiple avenues for such modifications.
Grafting via the Primary Amine : The primary amine group can be used to graft the molecule onto polymers containing reactive functional groups like carboxylic acids, esters, or epoxides. This introduces a pendant arm with a reactive allyl group. This allyl group can then undergo further reactions, such as thiol-ene coupling, to attach biomolecules, fluorophores, or other specific ligands, thereby tailoring the polymer's surface properties or bulk functionality. nih.gov
Post-Modification after Deprotection : The Alloc group is valued for its stability during many reactions and its selective removal under specific conditions, typically using a palladium catalyst. Once the N-Alloc-1,4-butanediamine hydrochloride is incorporated into a polymer structure (either as a monomer or a grafted side chain), the Alloc group can be cleaved. This deprotection exposes a second primary amine, which can then be used for further functionalization, chelation of metal ions, or altering the polymer's pH-responsiveness. This approach is analogous to the widely used N-Boc-1,4-butanediamine, where the Boc group is removed with acid to reveal a free amine for subsequent modification steps. nbinno.com
This dual approach allows for the creation of multifunctional materials where different moieties can be attached to the two distinct amine groups at different stages of synthesis and processing.
Investigation of Network Formation and Polymeric Material Performance
The structure of N-Alloc-1,4-butanediamine hydrochloride directly impacts the kinetics of network formation and the ultimate performance of the resulting polymeric material. The four-carbon (butane) spacer between the amine groups provides a degree of flexibility to the polymer network, influencing properties such as the glass transition temperature (Tg), elasticity, and swelling behavior in solvents.
In the context of hyperbranched polymers formed via Michael addition, the reaction kinetics are a sensitive function of the monomer's spacer length. kpi.ua This relationship allows for precise control over the molecular weight growth during polymerization.
The following table, based on data from analogous hyperbranched poly(amidoamine) systems, illustrates the effect of the diamine spacer length on the extent of reaction over time under identical conditions.
| Time (hours) | Extent of Reaction (%) (n=2, Ethylenediamine spacer) | Extent of Reaction (%) (n=4, 1,4-Butanediamine spacer) | Extent of Reaction (%) (n=6, 1,6-Diaminohexane spacer) |
| 5 | 93 | 75 | 40 |
| 10 | 96 | 85 | 55 |
| 20 | 98 | 92 | 70 |
| 40 | >99 | 96 | 82 |
| Data derived from trends described in related literature for analogous systems. kpi.ua |
This data demonstrates that the 1,4-butanediamine spacer (n=4) provides a moderate reaction rate, offering a balance between rapid polymerization and process control. kpi.ua The resulting network structure, whether from crosslinking or hyperbranching, directly influences the material's performance. A higher crosslink density, achieved by increasing the concentration of the crosslinking agent, typically leads to a stiffer material with a higher modulus and reduced swelling capacity. The flexibility of the butane (B89635) spacer helps to mitigate brittleness that can arise in highly crosslinked systems.
Contributions to Peptide and Peptoid Chemistry Research
Incorporation of N-Alloc-1,4-Butanediamine-Derived Moieties into Peptoid Scaffolds
The incorporation of moieties derived from N-Alloc-1,4-butanediamine into peptoid backbones is a key strategy for creating peptoids with functional side chains that mimic natural amino acids, such as lysine. Peptoids, or oligo(N-substituted glycines), are a class of peptidomimetics that have garnered significant interest due to their enhanced proteolytic stability and potential as therapeutic agents. The "submonomer" method of solid-phase peptoid synthesis is the most common approach for their construction. nih.govescholarship.org This method involves a two-step cycle: acylation of the resin-bound amine with a haloacetic acid, followed by a nucleophilic displacement of the halide with a primary amine, which introduces the side chain. nih.govescholarship.org
N-Alloc-1,4-butanediamine hydrochloride can be utilized in its free-base form as the primary amine in the displacement step. However, it is more common to use a Boc-protected version, N-Boc-1,4-butanediamine, for initial incorporation, with the Alloc group being introduced in subsequent steps if orthogonal protection is needed. The resulting N-(4-aminobutyl)glycine (NLys) residue introduces a primary amine at the terminus of a flexible four-carbon side chain. nih.govnih.gov
This primary amine is a versatile handle for a variety of post-synthesis modifications. The Alloc protecting group provides an orthogonal protection strategy, meaning it can be selectively removed without affecting other protecting groups commonly used in peptoid synthesis, such as the tert-butoxycarbonyl (Boc) group, which is acid-labile. nih.gov The selective deprotection of the Alloc group, typically achieved using a palladium catalyst, unveils a reactive primary amine on the peptoid side chain while the oligomer is still attached to the solid support. nih.gov This allows for site-specific modifications and the creation of complex peptoid structures.
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Resin Swelling & Deprotection | DMF, 20% 4-methylpiperidine (B120128) in DMF | Prepare the solid support for synthesis. |
| 2 | Acylation | Bromoacetic acid, DIC in DMF | Introduce the glycine (B1666218) backbone unit. |
| 3 | Nucleophilic Displacement | N-Boc-1,4-diaminobutane in DMF | Incorporate the protected aminobutyl side chain. |
| 4 | Chain Elongation | Repeat steps 2 and 3 | Assemble the desired peptoid sequence. |
| 5 | Cleavage and Deprotection | TFA/TIPS/H₂O | Release the final peptoid from the resin. |
Functional Group Diversification Strategies in Helical Peptoids
A powerful strategy for functional group diversification is the on-resin modification of the butanediamine-derived side chain. An excellent example of this is the conversion of a lysine-type side chain into an arginine-type side chain. This is achieved through an orthogonal protection strategy where an unprotected diamine is incorporated, and the terminal amine is subsequently protected with a Dde (N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)) group. nih.gov The Dde group is stable to the conditions used for peptoid synthesis but can be selectively removed with hydrazine. nih.govescholarship.org This exposes the primary amine for further reaction, such as guanidinylation, to yield an arginine-like side chain. nih.gov This on-resin conversion allows for the precise placement of different cationic residues within a peptoid sequence, which is crucial for modulating biological activity. nih.gov
Other post-synthetic modifications of the free amine include acylation to introduce lipid chains (lipidation), which can enhance membrane interactions, or the attachment of fluorescent dyes for imaging studies. nih.gov These diversification strategies are instrumental in developing peptoid-based materials and therapeutics with tailored properties.
Structure-Activity Relationship (SAR) Studies of Peptoid-Based Systems
The incorporation of N-Alloc-1,4-butanediamine-derived moieties has been particularly impactful in the structure-activity relationship (SAR) studies of antimicrobial peptoids. These studies aim to understand how variations in the peptoid's chemical structure affect its biological activity, guiding the design of more potent and selective therapeutic agents. The N-(4-aminobutyl)glycine residue, mimicking lysine, is a common feature in these peptoids, providing a positive charge at physiological pH, which is often crucial for antimicrobial activity. nih.gov
SAR studies on antimicrobial peptoids have revealed several key principles:
Cationic Charge: The presence of cationic side chains, such as the aminobutyl group, is critical for the initial interaction with negatively charged bacterial membranes. Studies have shown that the number and distribution of these charges significantly impact antimicrobial potency. nih.gov
Hydrophobicity: The balance between cationic and hydrophobic residues is essential for membrane disruption and antimicrobial efficacy. SAR libraries are often created by systematically varying the hydrophobic components of the peptoid while maintaining a constant number of cationic N-(4-aminobutyl)glycine units.
For instance, a library of peptoids can be synthesized where the number and position of N-(4-aminobutyl)glycine residues are varied, alongside different hydrophobic side chains. The antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) of each peptoid is then tested against various bacterial strains. This systematic approach allows researchers to elucidate the structural requirements for potent and selective antimicrobial action.
| Peptoid Sequence | Number of Cationic Residues | Hydrophobic Residues | MIC (μg/mL) vs. E. coli |
|---|---|---|---|
| (NLys-Nspe-Nspe)₄ | 4 | N-(S)-1-phenylethyl | 16 |
| (NLys-Nleu-Nleu)₄ | 4 | N-isobutyl | 32 |
| (NLys-NLys-Nspe)₄ | 8 | N-(S)-1-phenylethyl | 8 |
| (Nspe-Nspe-Nspe)₄ | 0 | N-(S)-1-phenylethyl | >128 |
Conformational Analysis of Peptides and Peptoids Containing the Butanediamine Unit
The conformational properties of peptoids are complex due to the lack of amide protons for hydrogen bonding and the low rotational barrier of the tertiary amide bonds, which can exist in both cis and trans conformations. nih.govdiamond.ac.uk The incorporation of a flexible, charged side chain like the N-(4-aminobutyl)glycine moiety can further influence the conformational landscape of a peptoid.
The conformational analysis of these molecules is typically performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD). diamond.ac.uknih.gov
NMR Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the proximity of protons, which helps in determining the local conformation and the cis/trans isomerization of the amide bonds. nih.gov For peptoids with flexible side chains like the aminobutyl group, NMR can reveal the degree of conformational heterogeneity in solution. nih.gov
Analytical and Spectroscopic Characterization in Research Settings
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification of N-Alloc-1,4-butanediamine hydrochloride relies on a suite of advanced spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy, provide complementary information to piece together the molecule's intricate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework. In a typical analysis of the free base, N-Alloc-1,4-butanediamine, in a deuterated solvent like chloroform (B151607) (CDCl₃), the proton (¹H) NMR spectrum would reveal distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons adjacent to the two nitrogen atoms would appear as separate multiplets, while the inner methylene groups would also have characteristic chemical shifts. The protons of the allyloxycarbonyl (Alloc) protecting group, including the vinyl and methylene protons, would be clearly distinguishable in the olefinic and aliphatic regions of the spectrum, respectively. The formation of the hydrochloride salt would lead to a downfield shift of the proton signals near the ammonium (B1175870) group due to the increased electron-withdrawing nature of the protonated nitrogen.
Expected ¹H NMR Chemical Shifts for N-Alloc-1,4-butanediamine (Free Base) in CDCl₃
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂-NH₂ | ~2.7 | Triplet |
| -CH₂-NH-Alloc | ~3.2 | Quartet |
| -CH₂-CH₂-NH₂ | ~1.5 | Multiplet |
| -CH₂-CH₂-NH-Alloc | ~1.6 | Multiplet |
| Alloc -O-CH₂- | ~4.5 | Doublet |
| Alloc -CH=CH₂ | ~5.9 | Multiplet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in N-Alloc-1,4-butanediamine hydrochloride would give rise to a distinct signal, with the carbonyl carbon of the Alloc group appearing significantly downfield.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, offers insights into the functional groups present in the molecule. The IR spectrum of N-Alloc-1,4-butanediamine hydrochloride would exhibit characteristic absorption bands. A strong, broad band in the region of 3000-2500 cm⁻¹ would indicate the N-H stretching vibrations of the ammonium salt. The C=O stretching of the carbamate (B1207046) group would appear as a strong absorption around 1700 cm⁻¹. Other notable peaks would include C-H stretching vibrations around 2900 cm⁻¹, N-H bending vibrations around 1600 cm⁻¹, and C-O stretching vibrations in the 1250-1000 cm⁻¹ region.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for evaluating the purity of N-Alloc-1,4-butanediamine hydrochloride and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful combination for both qualitative and quantitative analysis. A reversed-phase HPLC method, using a C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of an acid modifier like formic acid or trifluoroacetic acid, would effectively separate the target compound from any starting materials, byproducts, or degradation products. The UV detector would monitor the elution of the compound, while the mass spectrometer would confirm its identity by its mass-to-charge ratio. This technique is particularly useful for determining the purity of the final product with high accuracy.
Thin-Layer Chromatography (TLC) offers a rapid and convenient method for reaction monitoring and preliminary purity assessment. A suitable mobile phase, often a mixture of a polar solvent like methanol (B129727) and a less polar solvent like dichloromethane, would be used to develop the chromatogram on a silica (B1680970) gel plate. The spots can be visualized using a variety of methods, including UV light if the compounds are UV-active, or by staining with reagents such as ninhydrin, which reacts with the primary amine to produce a colored spot. The retention factor (Rf) value of the compound is a characteristic property under a specific set of chromatographic conditions.
Application of X-ray Crystallography for Absolute Stereochemistry Determination
While N-Alloc-1,4-butanediamine hydrochloride is an achiral molecule and therefore does not have stereoisomers, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as with the carbamate functionality.
To date, the specific crystal structure of N-Alloc-1,4-butanediamine hydrochloride has not been reported in publicly available databases. However, the crystal structures of related butanediamine derivatives have been determined, providing insights into the likely conformations and packing arrangements. nih.gov
Elemental Analysis Techniques for Compound Characterization
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pure sample. For N-Alloc-1,4-butanediamine hydrochloride (C₉H₁₉ClN₂O₂), the theoretical elemental composition can be calculated based on its molecular formula.
Theoretical Elemental Composition of N-Alloc-1,4-butanediamine hydrochloride
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 48.11% |
| Hydrogen | H | 1.01 | 19 | 19.19 | 8.54% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.78% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.47% |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.24% |
| Total | | | | 224.75 | 100.00% |
Experimental values obtained from combustion analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the empirical formula and the purity of the synthesized compound.
Future Perspectives and Emerging Research Avenues for N Alloc 1,4 Butanediamine Hydrochloride
Exploration of Novel Catalytic Transformations
The inherent reactivity of N-Alloc-1,4-butanediamine hydrochloride, particularly after the selective deprotection of the Alloc group, opens up significant opportunities in catalysis. The resulting free primary amine can be leveraged to develop novel catalysts and ligands for a range of chemical transformations.
Future research is expected to focus on immobilizing the deprotected diamine onto solid supports, such as polymers or silica (B1680970) gel. These solid-supported diamines could serve as effective and recyclable catalysts for base-catalyzed reactions, including Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. The presence of the second amine, which can be liberated or further functionalized, allows for the creation of bifunctional catalysts capable of cooperative catalysis, potentially leading to enhanced reaction rates and selectivities.
Another promising avenue is the use of N-Alloc-1,4-butanediamine hydrochloride as a precursor for chiral ligands in asymmetric catalysis. By reacting the free amine with chiral auxiliaries, a library of novel ligands can be synthesized. These ligands could then be complexed with transition metals to catalyze enantioselective reactions, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The flexibility of the butane (B89635) tether and the potential for modification at both amine sites provide a modular platform for tuning the steric and electronic properties of the resulting catalysts.
| Catalyst Type | Transformation | Potential Advantage | Research Focus |
|---|---|---|---|
| Immobilized Base Catalyst | Knoevenagel Condensation | Recyclability, ease of separation | Optimization of support material and loading |
| Bifunctional Catalyst | Tandem Reactions | Increased efficiency, reduced workup | Design of catalysts for one-pot syntheses |
| Chiral Ligand for Asymmetric Synthesis | Enantioselective Reduction | High enantiomeric excess | Synthesis of novel chiral diamine ligands |
Expansion of Applications in Supramolecular Chemistry and Nanomaterials
The defined length and reactive termini of N-Alloc-1,4-butanediamine hydrochloride make it an excellent candidate for the construction of well-defined supramolecular assemblies and functional nanomaterials. The ability to selectively functionalize each end of the diamine allows for the programmed assembly of complex structures.
In supramolecular chemistry, the deprotected diamine can act as a hydrogen-bonding donor, interacting with complementary acceptor molecules to form self-assembling systems like rosettes, chains, or more complex three-dimensional networks. The remaining protected amine can be deprotected in a subsequent step to allow for further hierarchical assembly or for the attachment of functional moieties, such as photoresponsive or redox-active groups.
In the realm of nanomaterials, N-Alloc-1,4-butanediamine hydrochloride can serve as a versatile linker molecule. It can be used to functionalize the surface of nanoparticles, such as gold or iron oxide, providing a reactive handle for the attachment of biomolecules, drugs, or imaging agents. The four-carbon chain provides a spacer of defined length, which can be crucial for maintaining the activity of the attached molecules and for controlling interparticle distances in nanoparticle assemblies. Furthermore, diamines are key monomers in the synthesis of polyamides and other polymers, suggesting that N-Alloc-1,4-butanediamine hydrochloride could be used to create polymers with pendant functional groups or for the synthesis of block copolymers with precisely controlled architectures. nih.gov
Development of N-Alloc-1,4-Butanediamine Hydrochloride-Based Probes for Chemical Biology
The structure of N-Alloc-1,4-butanediamine hydrochloride is well-suited for the development of sophisticated probes for studying biological systems. Its bifunctional nature allows for the attachment of both a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive group for targeting specific biomolecules.
One emerging research direction is the synthesis of activity-based probes (ABPs) for enzymes that recognize diamines or related structures. The free amine of the deprotected molecule could be designed to bind to the active site of an enzyme, while the other end could be functionalized with a reactive "warhead" that covalently modifies a nearby amino acid residue. A reporter tag attached to the probe would then allow for the visualization and identification of the targeted enzyme.
Another application lies in the development of targeted drug delivery systems. The diamine scaffold can be incorporated into larger molecules designed to bind to specific cell surface receptors. One amine could be used for conjugation to a drug molecule, while the other is used for attaching a targeting ligand. The orthogonal protection strategy offered by the Alloc group would be critical in the stepwise synthesis of such complex conjugates.
| Probe Type | Target | Components | Application |
|---|---|---|---|
| Activity-Based Probe | Amine-recognizing enzymes | Binding group, reactive warhead, reporter tag | Enzyme profiling and inhibitor screening |
| Fluorescent Probe | Specific cellular compartments | Targeting moiety, fluorophore | Live-cell imaging |
| Bifunctional Linker | Protein-protein interactions | Two distinct reactive groups | Cross-linking studies |
Computational Design and Prediction of Novel Diamine Derivatives
Computational chemistry and in silico design methods are expected to play a pivotal role in unlocking the full potential of N-Alloc-1,4-butanediamine hydrochloride and its derivatives. nih.gov Molecular modeling techniques can be employed to predict the properties and activities of novel compounds before their synthesis, thereby accelerating the discovery process.
One area of focus will be the design of new ligands for metal catalysts. Density functional theory (DFT) calculations can be used to model the coordination of diamine-based ligands to metal centers and to predict the stereochemical outcome of catalytic reactions. This computational insight can guide the synthesis of ligands with optimized performance for specific asymmetric transformations.
In the context of drug discovery, computational methods can be used to design derivatives of N-Alloc-1,4-butanediamine hydrochloride with high affinity and selectivity for specific biological targets. mdpi.com Virtual screening of compound libraries based on this scaffold can identify promising candidates for further development. nih.gov Furthermore, molecular dynamics simulations can provide insights into the binding modes of these derivatives with their target proteins, facilitating the rational design of more potent inhibitors or modulators. mdpi.com The prediction of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) through in silico models will also be crucial in prioritizing candidates for synthesis and experimental testing. mdpi.com
Q & A
Q. What are the established synthesis protocols for N-Alloc-1,4-butandiamine hydrochloride, and what parameters critically influence yield?
Methodological Answer: The synthesis typically involves protecting-group strategies. A common approach is the Alloc (allyloxycarbonyl) protection of 1,4-butanediamine followed by hydrochloride salt formation. Key parameters include:
- Reagent stoichiometry : Excess Alloc-Cl (1.2–1.5 equiv.) ensures complete protection of primary amines .
- Reaction temperature : Maintain ≤0°C during Alloc protection to prevent side reactions (e.g., over-alkylation) .
- Purification : Use silica-gel chromatography with eluents like dichloromethane/methanol (95:5 v/v) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA buffer) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm Alloc group presence (¹H NMR: δ 5.8–5.9 ppm for allyl protons; ¹³C NMR: δ 155–157 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ (expected m/z: calculate based on C₁₁H₂₁ClN₂O₂).
- HPLC : Retention time consistency (≥95% purity) using a reversed-phase column .
Advanced Research Questions
Q. How can contradictory reports about the compound’s stability under aqueous conditions be resolved experimentally?
Methodological Answer: Design a controlled study to isolate variables:
- pH Stability Assay : Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis (λ=260 nm) or LC-MS over 24–72 hours .
- Temperature Dependence : Conduct Arrhenius analysis at 25°C, 37°C, and 50°C to calculate activation energy for hydrolysis .
- Statistical Validation : Use ANOVA to compare degradation rates across conditions (p<0.05 significance) .
Key Finding : Hydrolysis of the Alloc group accelerates at pH >8.0, necessitating storage at neutral pH and ≤-20°C for long-term stability .
Q. What experimental strategies mitigate interference from by-products in biological assays involving this compound?
Methodological Answer:
- Sample Pre-Treatment : Use solid-phase extraction (SPE) with C18 cartridges to remove hydrophobic impurities .
- Control Experiments : Include a "no-substrate" control to identify background signals in enzymatic assays .
- Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence spectroscopy vs. LC-MS) to confirm specificity .
Q. How can researchers design studies to probe the compound’s interaction with cellular membranes?
Methodological Answer:
- Lipid Bilayer Models : Use surface plasmon resonance (SPR) with synthetic phospholipid membranes to quantify binding kinetics .
- Fluorescent Probes : Incorporate NBD-labeled analogs (e.g., NBD-DDA; see Figure 1C in ) to track membrane localization via confocal microscopy.
- Data Interpretation : Apply Hill-Langmuir models to determine cooperativity and partition coefficients .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in acidic environments?
Methodological Answer:
- Ventilation : Use fume hoods to avoid HCl vapor exposure during acidification steps .
- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritation .
- Spill Management : Neutralize spills with sodium bicarbonate before ethanol/water cleanup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
